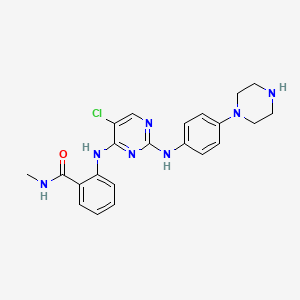
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including a pyrimidine ring, a benzamide group, and a piperazine ring . The presence of these groups likely contributes to the compound’s biological activity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Kinome Profiling
CTX-0294885 has been characterized as a novel broad-spectrum kinase inhibitor . It exhibits inhibitory activity against a broad range of kinases in vitro . This makes it a powerful tool for large-scale kinome profiling experiments .
Kinase Enrichment
The compound is used for kinase enrichment, which enables the identification of large proportions of the expressed kinome by mass spectrometry . This is particularly useful in proteomics research .
Identification of Protein Kinases
Large-scale CTX-0294885-based affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells . This includes all members of the AKT family that had not been previously detected by other broad-spectrum kinase inhibitors .
Kinase Capture Tool
CTX-0294885 is a kinase capture tool . It has been developed into a Sepharose-supported kinase capture reagent . This allows for the selective enrichment of kinases .
Phosphopeptide Enrichment
Coupling phosphopeptide enrichment with affinity purification using CTX-0294885 enabled the identification of 799 high-confidence phosphosites on 183 kinases . This includes previously unreported phosphosites on BMP2K, MELK, HIPK2, and PRKDC .
Therapeutic Strategies Development
CTX-0294885 represents a powerful new reagent for analysis of kinome signaling networks . This may facilitate the development of targeted therapeutic strategies .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOIQHNUARDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | |
Q & A
Q1: What is CTx-0294885 and how does it work?
A: CTx-0294885 (2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide) is a novel, broad-spectrum kinase inhibitor. It works by binding to a wide range of kinases, which are enzymes that regulate cellular processes by adding phosphate groups to other proteins. By inhibiting these kinases, CTx-0294885 can help researchers study cellular signaling pathways and identify potential drug targets. Importantly, CTx-0294885 has been developed into a Sepharose-supported kinase capture reagent [].
Q2: Why is CTx-0294885 particularly useful for kinome profiling?
A: CTx-0294885 demonstrates superior kinome coverage compared to other available inhibitors. In one study, CTx-0294885 alone allowed for the identification of 235 protein kinases in MDA-MB-231 cells, including all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors []. Furthermore, when combined with three other commonly used kinase inhibitors, CTx-0294885 enabled the identification of 261 kinases, representing the largest kinome coverage reported from a single cell line to date []. This broad coverage makes CTx-0294885 a powerful tool for large-scale analysis of kinase signaling networks.
Q3: What are some specific examples of how CTx-0294885 has been used to study the kinome?
A: Researchers have successfully utilized CTx-0294885 to investigate the Src-regulated kinome []. By comparing kinase activation profiles in control cells and cells expressing constitutively active Src, the study identified over 100 kinases whose expression or phosphorylation levels were altered in response to Src activation []. These findings highlight the complex signaling networks influenced by Src and emphasize the potential of CTx-0294885 in uncovering novel therapeutic targets within these pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



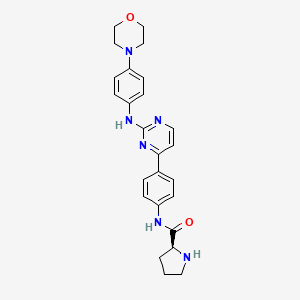
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)
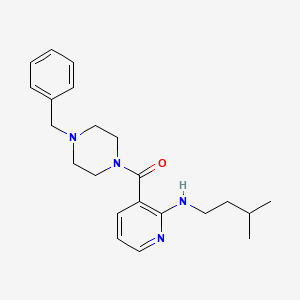

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)
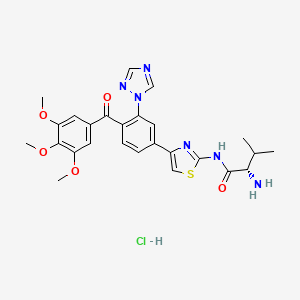
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
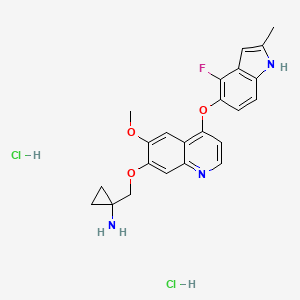
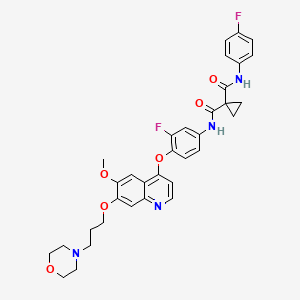

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)